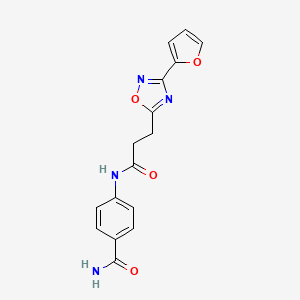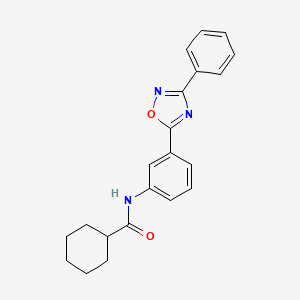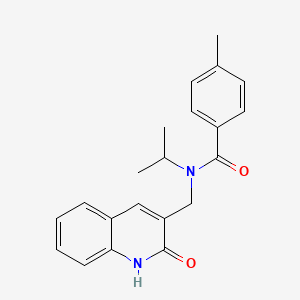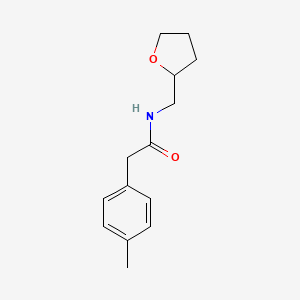
N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide, also known as THFA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. THFA is a white to off-white powder that is soluble in water and organic solvents. The chemical formula of THFA is C14H19NO2, and its molecular weight is 233.31 g/mol.
Mecanismo De Acción
The mechanism of action of N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide is not well understood. However, it is believed that this compound may act as a prodrug, which means that it is converted into an active form inside the body. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the production of inflammatory molecules, such as prostaglandins and leukotrienes, which play a key role in the development of inflammatory diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide has several advantages as a building block in the synthesis of pharmaceuticals and bioactive molecules. This compound is readily available and can be synthesized in large quantities. This compound is also stable under a wide range of conditions, making it suitable for use in various chemical reactions. However, the limitations of this compound include its low yield and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for research involving N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide. One area of research is the development of new synthetic methods for this compound that can improve its yield and reduce the need for specialized equipment. Another area of research is the investigation of the mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Additionally, the use of this compound as a building block in the synthesis of new bioactive molecules and pharmaceuticals is an area of great interest.
Métodos De Síntesis
N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide can be synthesized through a two-step process, involving the condensation of p-tolylacetic acid with tetrahydrofuran-2-carboxylic acid, followed by the reduction of the resulting product with sodium borohydride. The yield of this compound obtained through this method is around 60-70%.
Aplicaciones Científicas De Investigación
N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide has been extensively studied for its potential application in various fields, including medicinal chemistry, drug discovery, and materials science. One of the major areas of research involving this compound is its use as a building block in the synthesis of various pharmaceuticals and bioactive molecules. This compound has been used as a key intermediate in the synthesis of anti-inflammatory and anti-cancer agents.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-4-6-12(7-5-11)9-14(16)15-10-13-3-2-8-17-13/h4-7,13H,2-3,8-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNODMPIMQHVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


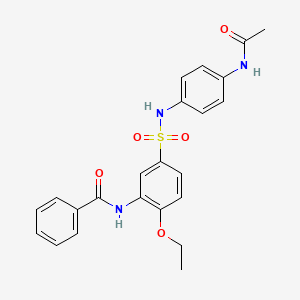





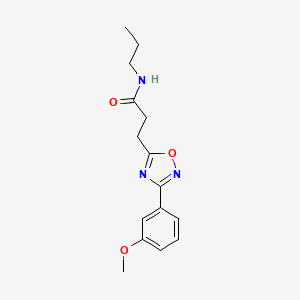
![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)

